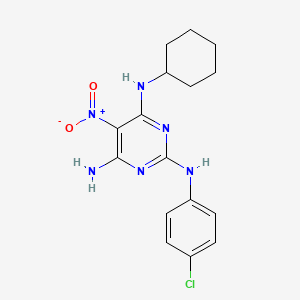![molecular formula C28H31BrN2O3S B12494436 N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-bromo-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B12494436.png)
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-bromo-N-(4-methylbenzyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-bromo-N-(4-methylbenzyl)benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a piperidine ring conjugated to a benzyl group through a nitrogen atom, along with a bromine atom and a methylbenzyl group attached to the benzenesulfonamide structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-bromo-N-(4-methylbenzyl)benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of 4-benzylpiperidine: This can be achieved by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring.
Introduction of the benzenesulfonamide group: This involves the reaction of the 4-benzylpiperidine with benzenesulfonyl chloride under basic conditions to form the benzenesulfonamide derivative.
Bromination and methylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-bromo-N-(4-methylbenzyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-bromo-N-(4-methylbenzyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-bromo-N-(4-methylbenzyl)benzenesulfonamide involves its interaction with specific molecular targets. It is known to act as a monoamine releasing agent with selectivity for releasing dopamine and norepinephrine . Additionally, it may function as a monoamine oxidase inhibitor (MAOI), thereby affecting neurotransmitter levels in the brain . The compound’s ability to inhibit β-sheet aggregation and fibril formation makes it a potential candidate for the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: Acts as a monoamine releasing agent with selectivity for dopamine and norepinephrine.
N-(1-Benzylpiperidin-4-yl)-2-furamide: Used in scientific research for its potential therapeutic effects.
N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide: Investigated for its interactions with biological targets.
Uniqueness
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-bromo-N-(4-methylbenzyl)benzenesulfonamide is unique due to its specific structural features, including the presence of a bromine atom and a methylbenzyl group
Properties
Molecular Formula |
C28H31BrN2O3S |
|---|---|
Molecular Weight |
555.5 g/mol |
IUPAC Name |
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-bromo-N-[(4-methylphenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C28H31BrN2O3S/c1-22-7-9-25(10-8-22)20-31(35(33,34)27-13-11-26(29)12-14-27)21-28(32)30-17-15-24(16-18-30)19-23-5-3-2-4-6-23/h2-14,24H,15-21H2,1H3 |
InChI Key |
WHTNIHZJGXROAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC(=O)N2CCC(CC2)CC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethoxy-3-nitro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12494356.png)
![N-(4-methylphenyl)-2-[(2-thienylmethyl)amino]acetamide](/img/structure/B12494363.png)
![Ethyl 3-({[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12494371.png)
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12494386.png)
![(4E)-5-(4-methoxyphenyl)-4-[2-(4-methoxyphenyl)hydrazinylidene]-2-(2-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12494393.png)
![N-[2-(cyclohexylsulfanyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12494397.png)

![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]ethyl pyridine-3-carboxylate](/img/structure/B12494404.png)
![3-{[2-(Phenylcarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12494405.png)
![Methyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-({[3-(propan-2-yloxy)phenyl]carbonyl}amino)benzoate](/img/structure/B12494410.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B12494420.png)
![5-[(2-hydroxyphenyl)carbonyl]-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B12494422.png)
![1-[(4-Bromophenyl)methyl]-4-[(1-methylpyrrol-2-yl)methyl]piperazine](/img/structure/B12494426.png)
